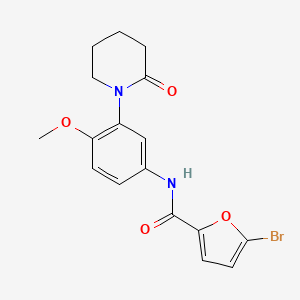

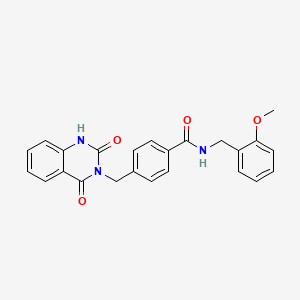

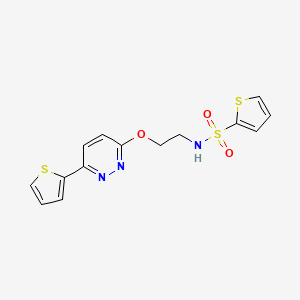

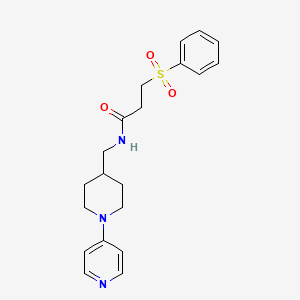

![molecular formula C20H25N3O4S2 B2809983 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 681237-31-0](/img/structure/B2809983.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It is designed to inhibit both kinases simultaneously to prevent the deactivation of a tumor suppressor protein (PTEN) more efficiently .

Synthesis Analysis

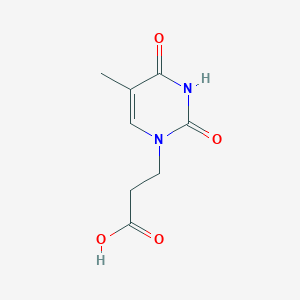

The compound was designed from a lead identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were synthesized into a series of “tetrahydrobenzo[d]thiazoles” .Molecular Structure Analysis

The compound’s structure includes a carboxyl group at the meta position of the phenyl ring, which plays a vital role in dual kinase inhibition .Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .Applications De Recherche Scientifique

Sulfonamide Research Applications

Sulfonamides, with their diverse chemical properties, have been extensively studied for their therapeutic potential. These compounds are crucial in developing drugs for treating bacterial infections due to their bacteriostatic properties. Recent studies have expanded their application to include antiviral, anticancer, and anti-inflammatory agents, highlighting their versatility and significance in medicinal chemistry. For instance, sulfonamide compounds have shown promise in targeting various enzymes and receptors, such as carbonic anhydrase inhibitors, which have applications in treating glaucoma and edema, and tyrosine kinase inhibitors, which are vital in cancer therapy (Gulcin & Taslimi, 2018).

Benzothiazole Research Applications

Benzothiazoles are another class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Their structural simplicity combined with potent biological activities makes benzothiazoles attractive scaffolds for developing new therapeutic agents. Notably, 2-arylbenzothiazoles have emerged as potential antitumor agents, underscoring the relevance of benzothiazoles in oncological research (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This is essential as the deactivation of PTEN can lead to uncontrolled cell growth and proliferation, a hallmark of cancer .

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, PTEN dephosphorylates PIP3, a product of PI3K, thereby inhibiting the PI3K/AKT pathway. When pten is deactivated due to phosphorylation by ck2 and gsk3β, this inhibition is lifted, leading to the activation of the pi3k/akt pathway and promoting cell survival and growth . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby inhibiting the PI3K/AKT pathway .

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation, leading to the inhibition of the PI3K/AKT pathway . This can potentially halt uncontrolled cell growth and proliferation, thereby providing a therapeutic effect in cancer treatment .

Orientations Futures

Propriétés

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCQDHFNXTMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)

![3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2809911.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)